molecular formula C15H17N5O3 B5629471 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide

Katalognummer B5629471
Molekulargewicht: 315.33 g/mol
InChI-Schlüssel: UAKQVQCCAJICHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide, also known as EIDD-2801, is a novel antiviral drug that has gained attention due to its potential in treating various viral infections.

Wirkmechanismus

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide is a prodrug that is converted into its active form, N4-hydroxycytidine triphosphate (N4-HCTP), by cellular enzymes. N4-HCTP is then incorporated into viral RNA during replication, causing lethal mutagenesis and ultimately leading to viral inhibition. 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has been shown to have a unique mechanism of action, as it can induce mutagenesis even in the absence of viral proofreading.
Biochemical and Physiological Effects
2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has been shown to have low toxicity in vitro and in vivo, with no observable adverse effects on cellular viability or organ function. Additionally, 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has been shown to have good pharmacokinetic properties, with high oral bioavailability and rapid absorption and distribution.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of emerging viral infections. Moreover, 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has shown low toxicity and high selectivity index, indicating its potential as a safe and effective antiviral drug. However, one of the limitations of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several future directions for the research and development of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide. One area of focus is the optimization of the synthesis method to improve the yield and scalability of the production process. Additionally, further studies are needed to assess the safety and efficacy of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide in clinical trials, particularly for the treatment of emerging viral infections. Moreover, the potential of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide as a prophylactic agent or in combination with other antiviral drugs should be explored. Finally, the mechanism of action of 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide and its potential for inducing mutagenesis should be further elucidated to better understand its antiviral activity.

Synthesemethoden

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide is synthesized through a multistep process, starting with the reaction of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1H-indazole-3-carboxylic acid to form the intermediate compound. The intermediate is then reacted with 2,5-dioxoimidazolidine-1-acetic acid to yield the final product, 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide.

Wissenschaftliche Forschungsanwendungen

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has been studied extensively for its antiviral properties against various RNA viruses, including influenza, respiratory syncytial virus, and SARS-CoV-2. In preclinical studies, 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has demonstrated potent antiviral activity, with low toxicity and high selectivity index. Moreover, 2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide has shown broad-spectrum antiviral activity, making it a promising candidate for the treatment of emerging viral infections.

Eigenschaften

IUPAC Name

2-(2,5-dioxoimidazolidin-1-yl)-N-[(1-ethylindazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-2-20-12-6-4-3-5-10(12)11(18-20)7-16-13(21)9-19-14(22)8-17-15(19)23/h3-6H,2,7-9H2,1H3,(H,16,21)(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKQVQCCAJICHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=N1)CNC(=O)CN3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.